Home > Products > Screening Compounds P104132 > 2-(Piperazin-1-yl)pyrimidin-5-ol
2-(Piperazin-1-yl)pyrimidin-5-ol - 55745-85-2

2-(Piperazin-1-yl)pyrimidin-5-ol

Catalog Number: EVT-3166225
CAS Number: 55745-85-2
Molecular Formula: C8H12N4O
Molecular Weight: 180.21
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Synthesis Analysis

The synthesis of related compounds involves the formation of ligands based on a pyrimidine scaffold. Another study describes the synthesis of a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, which are closely related to the compound of interest .


Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and Mass spectral analysis. X-ray crystallography has also been employed to determine the structure of metal complexes formed by these ligands, providing insight into the coordination environment and geometry around the metal center.


Chemical Reactions Analysis

The chemical reactivity of these compounds includes their ability to form complexes with metals such as Zn (II) and Cu (II). The presence of auxiliary amines and other substituents can significantly influence the stability of these complexes.


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been predicted using computational programs such as Molinspiration and MolSoft. These predictions are based on Lipinski’s rule of five, which is a set of guidelines for the drug-likeness of molecules.

3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one

    Compound Description: This compound, also referred to as LPP1, exhibits analgesic activity and was investigated for its potential in treating diabetic neuropathic pain []. Notably, LPP1 demonstrates dose-dependent antioxidant properties and does not negatively impact glucose utilization or lipid accumulation [].

Acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one

    Compound Description: This compound is a selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor []. The research focused on developing crystalline free base forms of this compound to enhance its pharmaceutical properties [].

8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)

    Compound Description: Identified as a potent multikinase inhibitor, 7x effectively inhibits CDK4/CYCLIN D1 and ARK5 kinases []. This compound exhibits potent in vitro cytotoxicity against tumor cells, inducing apoptosis at low concentrations [].

N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)

    Compound Description: BMS-354825 acts as a dual Src/Abl kinase inhibitor, exhibiting potent antiproliferative activity against various cancer cell lines []. It demonstrates significant in vivo activity against chronic myelogenous leukemia (CML) [].

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide

    Compound Description: This compound demonstrates high affinity and selectivity for the dopamine D4 receptor [, , ]. Further structural modifications were explored based on this compound to develop potential therapeutic agents for dopamine-related disorders [, ].

Classification
  • Chemical Name: 2-(Piperazin-1-yl)pyrimidin-5-ol
  • Chemical Formula: C10_{10}H13_{13}N3_{3}O
  • Molecular Weight: 195.23 g/mol
  • IUPAC Name: 2-(Piperazin-1-yl)pyrimidin-5-ol
Synthesis Analysis

The synthesis of 2-(Piperazin-1-yl)pyrimidin-5-ol can be approached through several methods, often involving the functionalization of pyrimidine derivatives. A common synthetic route includes:

  1. Starting Materials: The synthesis typically begins with commercially available pyrimidine derivatives.
  2. Reagents: Piperazine is reacted with a pyrimidine derivative that has suitable electrophilic sites. Common reagents include bases such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
  3. Reaction Conditions: The reaction is usually conducted under reflux conditions in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
  4. Yield and Purification: The final product can be purified through recrystallization or chromatography, achieving yields often above 70%.

For example, one method involves the nucleophilic attack of piperazine on a halogenated pyrimidine substrate, followed by hydrolysis to introduce the hydroxyl group at the 5-position.

Molecular Structure Analysis

The molecular structure of 2-(Piperazin-1-yl)pyrimidin-5-ol features:

  • Pyrimidine Ring: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
  • Piperazine Moiety: A saturated six-membered ring containing two nitrogen atoms, which provides flexibility and enhances solubility.

Structural Data

  • Bond Angles: The bond angles around the piperazine nitrogen atoms are approximately 109.5109.5^\circ , indicative of sp3^3 hybridization.
  • Hydroxyl Group Orientation: The hydroxyl group at the 5-position can participate in hydrogen bonding, influencing the compound's solubility and biological activity.
Chemical Reactions Analysis

2-(Piperazin-1-yl)pyrimidin-5-ol can participate in various chemical reactions:

  1. Nucleophilic Substitution: The hydroxyl group can be converted into better leaving groups (e.g., tosylate) to facilitate further substitution reactions.
  2. Acylation Reactions: The hydroxyl group can undergo acylation to form esters or amides, potentially enhancing biological activity.
  3. Oxidation Reactions: Under certain conditions, the piperazine ring may be oxidized to form N-oxides, which can alter pharmacological properties.
Mechanism of Action

The mechanism of action for compounds like 2-(Piperazin-1-yl)pyrimidin-5-ol often involves interaction with neurotransmitter receptors or enzymes:

  1. Monoamine Oxidase Inhibition: Some derivatives exhibit inhibitory activity against monoamine oxidase enzymes, which are crucial for regulating neurotransmitter levels in the brain.
  2. Serotonin Receptor Modulation: The compound may act as a ligand for serotonin receptors, influencing mood and anxiety pathways.

In studies, it has been shown that structural modifications can significantly enhance receptor affinity and selectivity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

  • Melting Point: Reported melting points range from 150C150^\circ C to 160C160^\circ C.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

The applications of 2-(Piperazin-1-yl)pyrimidin-5-ol are diverse:

  1. Pharmaceutical Development: Used as a scaffold for designing drugs targeting central nervous system disorders such as depression and anxiety.
  2. Research Tool: Serves as a model compound for studying receptor interactions and developing new therapeutic agents.
  3. Potential Anticancer Activity: Some studies suggest that derivatives may exhibit cytotoxic effects against certain cancer cell lines.
Therapeutic Potential in Neurological and Neuropsychiatric Disorders

Role as a Serotonergic Agent in Anxiety and Depression Therapy

The structural motif of 2-(piperazin-1-yl)pyrimidin-5-ol is intrinsically linked to serotonergic modulation, particularly through interactions with the 5-HT1A receptor subtype. This receptor, abundantly expressed in limbic and cortical brain regions, plays a pivotal role in regulating emotion, anxiety, and depressive states. The scaffold is a recognized pharmacophore in azapirone derivatives, a class of anxiolytic and antidepressant agents including buspirone, gepirone, and tandospirone. These drugs undergo extensive hepatic metabolism, yielding 1-(2-pyrimidinyl)piperazine (1-PP) as a principal bioactive metabolite, which structurally aligns closely with 2-(piperazin-1-yl)pyrimidin-5-ol [2] [10].

  • Mechanism of Action: 1-PP and related analogs exhibit high affinity for presynaptic and postsynaptic 5-HT1A receptors. Unlike full agonists, these compounds often function as partial agonists, modulating serotonergic tone through a complex mechanism involving initial inhibition of serotonin release (via presynaptic autoreceptor activation) followed by gradual desensitization and downstream enhancement of serotonergic neurotransmission [2]. This nuanced activity profile translates to clinical effects without the sedation or muscle relaxation associated with benzodiazepines [1] [10].

  • Evidence in Depression Models: Preclinical studies substantiate the antidepressant potential of this chemotype. Research employing the learned helplessness paradigm in rats, a validated model of depression, demonstrated that while 1-PP alone (0.06-4 mg/kg/day) did not reverse helpless behavior, it significantly antagonized the antidepressant effects of co-administered selective 5-HT1A agonists like 8-OH-DPAT (0.25 mg/kg/day) or low-dose buspirone (0.5 mg/kg/day) [2]. Crucially, inhibition of buspirone's metabolic conversion to 1-PP using proadifen rendered a previously ineffective high dose of buspirone (2 mg/kg/day) active in reversing helplessness. This indicates that elevated 1-PP concentrations can impair the efficacy of the parent azapirone, likely via interference with 5-HT1A receptor signaling pathways, highlighting the delicate balance required for therapeutic optimization [2]. Gepirone, an azapirone metabolized to 1-PP, recently gained FDA approval as an extended-release formulation (Exxua™) for Major Depressive Disorder (MDD), clinically validating the therapeutic relevance of this mechanism [10].

Table 1: Key Serotonergic Agents Metabolizing to or Incorporating the 1-PP/2-(Piperazin-1-yl)pyrimidin-5-ol Pharmacophore

Compound NameTherapeutic ClassPrimary TargetRole of 1-PP/Related ScaffoldClinical Status
BuspironeAzapirone5-HT1A ReceptorMajor active metabolite (1-PP)Approved (Anxiety)
Gepirone (Exxua™)Azapirone5-HT1A ReceptorMajor active metabolite (1-PP)Approved (MDD, 2023) [10]
TandospironeAzapirone5-HT1A ReceptorMajor active metabolite (1-PP)Approved (Japan, Anxiety)
CUMI-101 ([¹¹C]MMP)PET Tracer5-HT1A ReceptorAgonist ligand based on triazine-dione coreResearch Use [7]

Modulation of Monoamine Oxidase (MAO) Isoforms for Neurodegenerative Disease Intervention

Beyond serotonergic actions, the 2-(piperazin-1-yl)pyrimidine core demonstrates significant potential in targeting monoamine oxidase (MAO) enzymes, crucial regulators of monoaminergic neurotransmitter levels in the brain. MAO exists as two isoforms: MAO-A preferentially deaminates serotonin and norepinephrine, while MAO-B primarily metabolizes dopamine and phenylethylamine. Selective inhibition of these enzymes offers a strategy for treating depression (MAO-A) and neurodegenerative disorders like Parkinson's disease (MAO-B) [1] [5].

  • Selective MAO Inhibition by Derivatives: Systematic structural modification of the 2-(piperazin-1-yl)pyrimidine scaffold has yielded potent and selective MAO inhibitors. A key strategy involves appending diverse carbodithioate-functionalized piperazine moieties to the pyrimidine nitrogen via a carbonyl linker, creating analogs like 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioates (2a-n) [1]. Biological evaluation revealed significant isoform selectivity:
  • Compound 2j (bearing a 4-nitrophenyl group) and 2m (bearing a benzhydryl group) emerged as potent MAO-A inhibitors (IC₅₀ = 23.10 µM and 24.14 µM, respectively), exhibiting selectivity over MAO-B [1].
  • Other derivatives within this series showed preferential or balanced inhibition profiles, highlighting the critical role of the C4 substituent on the terminal piperazine ring in dictating isoform selectivity and potency. Computational studies using Molinspiration and MolSoft programs confirmed that many active analogs adhere to Lipinski's rule of five, suggesting favorable drug-likeness and absorption potential [1].

  • Therapeutic Rationale for Neurodegeneration: The MAO-B isoform is particularly relevant in Parkinson's disease (PD) and Alzheimer's disease (AD). Elevated MAO-B activity in aging brains and glial cells contributes to increased oxidative stress via hydrogen peroxide production during dopamine metabolism and potentially facilitates the activation of neurotoxins. Selective MAO-B inhibition (e.g., by selegiline, rasagiline) is a well-established therapeutic strategy in PD to enhance dopaminergic transmission and confer potential neuroprotection. Derivatives of 2-(piperazin-1-yl)pyrimidine showing MAO-B selectivity could therefore offer novel approaches for slowing neurodegeneration [1] [5]. Furthermore, the association of MAO-A with depressive symptoms in neurodegenerative conditions underscores the value of ligands like 2j and 2m that can potentially address both mood and neurodegenerative aspects [1] [8].

Table 2: MAO Inhibitory Activity of Selected 2-(Piperazin-1-yl)pyrimidine Derivatives [1]

Compound IDC4 Substituent on Terminal PiperazineMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity (MAO-A vs. B)Key Structural Feature
2j4-Nitrophenyl23.10>100MAO-A SelectiveAryl Nitro Group (Electron-Withdrawing)
2mBenzhydryl24.14>100MAO-A SelectiveBulky Hydrophobic Group
2aMethyl>100>100InactiveSmall Alkyl
Other AnalogsVarious (Ethyl, Phenyl, etc.)Varies (>>100 to ~50)Varies (>>100 to ~50)MAO-A Selective, Mixed, or InactivePiperazine-1-carbodithioate moiety essential

Development of Dual-Target Ligands for Alzheimer’s Disease: AChE Inhibition and Amyloid-Beta Modulation

The multifactorial pathogenesis of Alzheimer's disease (AD), involving cholinergic deficit, amyloid-beta (Aβ) aggregation, oxidative stress, and neuroinflammation, has driven the shift from single-target agents towards Multi-Target-Directed Ligands (MTDLs). The 2-(piperazin-1-yl)pyrimidin-5-ol scaffold presents a versatile platform for designing such hybrids, particularly targeting acetylcholinesterase (AChE) inhibition coupled with anti-amyloid activity [6] [8] [3].

  • Rationale for Dual AChE and Aβ Targeting: AChE, beyond its classical role in hydrolyzing acetylcholine in the synaptic cleft, possesses a Peripheral Anionic Site (PAS) near the entrance of its active-site gorge. Crucially, this PAS interacts with Aβ peptide, acting as a pathological chaperone that accelerates the formation of neurotoxic Aβ fibrils and plaques [6]. Consequently, ligands capable of simultaneously binding to both the catalytic active site (CAS) and the PAS of AChE offer dual benefits: symptomatic relief through boosting cholinergic neurotransmission (via CAS inhibition) and potential disease modification by blocking Aβ aggregation (via PAS blockade) [6] [8].

  • Integration into MTDL Design: The piperazine-pyrimidine structure serves as an excellent pharmacophoric element within larger, rationally designed MTDLs targeting AChE and Aβ:

  • Structural Flexibility: The scaffold provides points of attachment (e.g., the piperazine nitrogen(s), the pyrimidine C5 position) for linking other pharmacophores with complementary activities, such as MAO inhibitors (e.g., propargylamine from rasagiline/selegiline), metal chelators (e.g., 8-hydroxyquinoline), or antioxidants [6] [8].
  • Direct and Indirect Contributions: While primarily acting as a spacer or modulator of physicochemical properties (e.g., solubility, basicity, hydrogen bonding capacity) within the MTDL, the core may also contribute directly to target engagement. Its potential for moderate AChE affinity, particularly if interactions with the mid-gorge region or PAS are feasible, or its inherent MAO inhibitory potential (as discussed in Section 1.2) enhances its value in MTDLs [1] [8].
  • Exemplary Hybrid Strategies: Successful MTDL designs incorporating piperazine or pyrimidine motifs demonstrate the principle. Ladostigil (TV3326), although ultimately unsuccessful in Phase II AD trials, combined a carbamate cholinesterase inhibitor (rivastigmine-derived) with a propargylamine MAO inhibitor (rasagiline-derived) linked through a flexible chain, showcasing the MTDL approach [8]. More recent research focuses on hybrids where the piperazine-pyrimidine unit directly links AChE inhibitors (e.g., donepezil-like benzylpiperidine) to Aβ-interacting motifs like curcumin derivatives or PAS-specific inhibitors [3] [6]. Computational modeling (docking studies) is essential to predict the binding mode of such hybrids spanning the AChE gorge and interfering with Aβ binding at the PAS [3] [6].

  • Beyond AChE: Multi-Target Integration: The most advanced AD MTDLs aim for more than two targets. Scaffolds like ASS234 integrate donepezil (AChE inhibitor), a propargylamine (MAO inhibitor), and an indole group (potential Aβ interaction/antioxidant). Derivatives incorporating the piperazine-pyrimidine core could similarly be engineered to incorporate additional activities like NMDA receptor modulation (memantine-like), anti-oxidant properties, or metal chelation (targeting dyshomeostasis of Cu, Zn, Fe in AD brains) [6] [8]. The goal is to create a single molecular entity addressing the complex "cholinergic-amyloid-oxidative stress-metal" cascade underlying AD progression.

Table 3: Hybridization Strategies for MTDLs Incorporating Piperazine/Pyrimidine Motifs in AD

MTDL StrategyComponent 1 (Target)Linker/Scaffold ComponentComponent 2 (Target)Primary Therapeutic Goals in AD
ChE Inhibitor + MAO InhibitorCarbamate (e.g., Rivastigmine; AChE/BuChE)Piperazine-containing alkyl chainPropargylamine (e.g., Rasagiline; MAO-B)Symptomatic (ACh), Neuroprotection (MAO-B, Oxidative Stress) [8]
Dual-Binding Site AChE InhibitorCAS-binding motif (e.g., Tacrine derivative)Piperazine/Pyrimidine ScaffoldPAS-binding motif (e.g., Tryptamine, Benzyl)Symptomatic (ACh), Disease-modifying (Anti-Aβ aggregation) [6]
AChE Inhibitor + Anti-AmyloidDonepezil fragment (CAS/PAS AChE)Pyrimidine/Piperazine LinkerCurcumin derivative/Other Aβ modulatorSymptomatic (ACh), Disease-modifying (Anti-Aβ aggregation/toxicity) [3]
Multi-Target (AChE, MAO, Metals, ROS)Various (e.g., Benzylpiperidine, Propargyl)Heterocyclic Core (Pyrimidine)Chelator (8-HQ), Antioxidant (e.g., Ferulic acid)Comprehensive: Symptomatic + Disease-modifying [6] [8]

The 2-(piperazin-1-yl)pyrimidin-5-ol scaffold demonstrates remarkable versatility and therapeutic potential across the spectrum of neurological and neuropsychiatric disorders. Its intrinsic ability to engage serotonergic pathways positions it as a key player in mood and anxiety disorders, exemplified by the clinical success of its metabolite 1-PP from azapirones. Structural optimization unlocks potent and isoform-selective MAO inhibition, offering avenues for neuroprotection in Parkinson’s and Alzheimer’s diseases. Furthermore, its integration into the rational design of Multi-Target-Directed Ligands (MTDLs) represents a cutting-edge strategy for tackling the multifaceted pathology of Alzheimer’s disease, simultaneously addressing cholinergic deficit and amyloid-beta toxicity. Ongoing research focuses on refining the selectivity and potency of derivatives within each therapeutic domain and on the sophisticated engineering of next-generation hybrids with optimal polypharmacology profiles for complex neurodegenerative conditions.

Properties

CAS Number

55745-85-2

Product Name

2-(Piperazin-1-yl)pyrimidin-5-ol

IUPAC Name

2-piperazin-1-ylpyrimidin-5-ol

Molecular Formula

C8H12N4O

Molecular Weight

180.21

InChI

InChI=1S/C8H12N4O/c13-7-5-10-8(11-6-7)12-3-1-9-2-4-12/h5-6,9,13H,1-4H2

InChI Key

QLKRAKYZQCJDSA-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC=C(C=N2)O

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.